molecular formula C13H10F3N3S B1621229 2-(Dimethylamino)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile CAS No. 286430-62-4

2-(Dimethylamino)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B1621229
CAS No.: 286430-62-4
M. Wt: 297.3 g/mol
InChI Key: BPQKYSXGXIFVQQ-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile is a complex organic compound that features a trifluoromethyl group, a thienyl group, and a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The thienyl group is often introduced via a palladium-catalyzed cross-coupling reaction. The dimethylamino group can be added through a nucleophilic substitution reaction using dimethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Dimethylamine in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups replacing the dimethylamino group.

Scientific Research Applications

2-(Dimethylamino)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The thienyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The dimethylamino group may enhance the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • **2-(Dimethylamino)-6-(2-thienyl)-4-(trifluoromethyl)pyridine
  • **2-(Dimethylamino)-6-(2-thienyl)-4-(trifluoromethyl)benzene

Uniqueness

2-(Dimethylamino)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile is unique due to the presence of the nicotinonitrile core, which imparts distinct chemical properties compared to similar compounds. The trifluoromethyl group significantly enhances its stability and lipophilicity, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-(dimethylamino)-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3S/c1-19(2)12-8(7-17)9(13(14,15)16)6-10(18-12)11-4-3-5-20-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQKYSXGXIFVQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC(=N1)C2=CC=CS2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369400
Record name 2-(dimethylamino)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727841
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

286430-62-4
Record name 2-(dimethylamino)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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